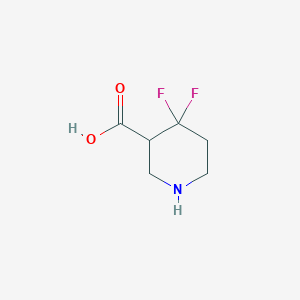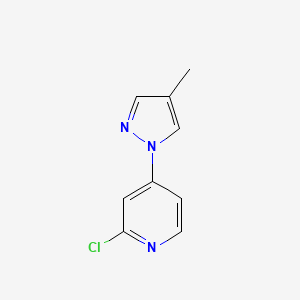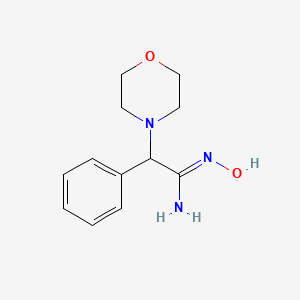
N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine
Descripción general
Descripción
“N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine” is a chemical compound with the molecular formula C12H17N3O2 . It has a molecular weight of 235.28228 . .
Synthesis Analysis
While specific synthesis methods for “N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine” were not found, there are related studies on the synthesis of similar compounds. For instance, a series of fluorinated N-(phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide derivatives were synthesized using ionic liquid as solvent and base .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and DNA/BSA Binding Studies : N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine derivatives have been synthesized and studied for their interactions with calf thymus DNA and bovine serum albumin (BSA). The studies indicated that these compounds could intercalate with DNA and bind strongly with BSA, suggesting potential applications in biochemical research and drug development (Raj, 2020).
Biochemical Applications
- Glucosidase Inhibition : Research has identified N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine analogues as potential glucosidase inhibitors, highlighting their relevance in studies related to diabetes and other metabolic disorders (Ashry et al., 1999).
- Antimicrobial Activity : Various derivatives of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine have been synthesized and shown to exhibit potent antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Jayadevappa et al., 2012).
Material Science and Engineering
- Corrosion Inhibition : N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine has been studied as a corrosion inhibitor for mild steel in acidic environments. This implies potential applications in materials science and engineering for protecting metals against corrosion (Nasser & Sathiq, 2016).
Pharmacological Research
- Anti-Breast Cancer Activity : Novel derivatives of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine have been synthesized and evaluated for their anti-breast cancer activity, demonstrating potential in cancer research and therapy (Kumar et al., 2021).
- Antiinflammatory Activity : Ibuprofen analogs of N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine have been synthesized and tested for anti-inflammatory activity, suggesting potential therapeutic applications in managing inflammation (Rajasekaran et al., 1999).
Propiedades
IUPAC Name |
N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-16)11(10-4-2-1-3-5-10)15-6-8-17-9-7-15/h1-5,11,16H,6-9H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRTZFFNNHGAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(C2=CC=CC=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-2-morpholin-4-yl-2-phenyl-acetamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B1423496.png)
![[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1423497.png)
![[3-(Methylamino)oxolan-3-yl]methanol](/img/structure/B1423499.png)
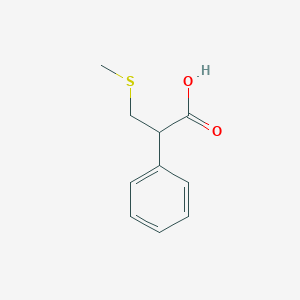
![2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1423501.png)
![3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1423503.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1423504.png)

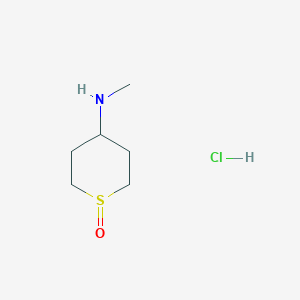
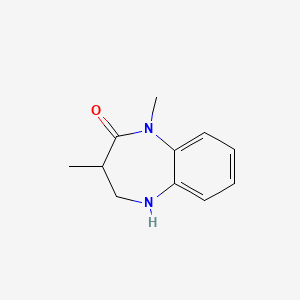
![Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine](/img/structure/B1423511.png)

